DPPH Radical Scavenging
In a direct comparative DPPH radical scavenging assay, 8α-hydroxypinoresinol exhibited an IC50 of 71.5 ± 5.9 μM, demonstrating superior antioxidant potency relative to both pinoresinol (IC50: 50.8 ± 3.1 μM; note: lower IC50 indicates higher potency) and 9α-hydroxypinoresinol (IC50: 84.0 ± 2.9 μM) [1]. The 8α-isomer also outperformed 4-ketopinoresinol (IC50: 143.3 ± 13.1 μM) and abietin (IC50 >500 μM).
| Evidence Dimension | DPPH radical scavenging activity (IC50) |
|---|---|
| Target Compound Data | 71.5 ± 5.9 μM |
| Comparator Or Baseline | Pinoresinol: 50.8 ± 3.1 μM; 9α-hydroxypinoresinol: 84.0 ± 2.9 μM; BHT (positive control): 98.8 ± 4.5 μM |
| Quantified Difference | 29% more potent than BHT; 15% less potent than pinoresinol; 17.5% more potent than 9α-isomer |
| Conditions | DPPH radical scavenging assay in vitro; triplicate experiments |
Why This Matters
The 29% greater DPPH scavenging potency versus the synthetic antioxidant BHT benchmark justifies selection of 8-HPR for studies requiring robust direct radical quenching activity.
- [1] Tebboub O, Cotugno R, Ouled-Haddar H, et al. Antioxidant Potential of Herbal Preparations and Components from Galactites elegans (All.) Nyman ex Soldano. Evid Based Complement Alternat Med. 2018;2018:9294358. Table 2. View Source
